molecular formula C9H7BrO B1415874 1-Bromo-3-ethynyl-2-methoxybenzene CAS No. 2229212-84-2

1-Bromo-3-ethynyl-2-methoxybenzene

Cat. No. B1415874
CAS RN: 2229212-84-2
M. Wt: 211.05 g/mol
InChI Key: KTIRNPUXXZSSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-3-ethynyl-2-methoxybenzene” is a chemical compound with the molecular weight of 211.06 . It is also known by its IUPAC name, 1-bromo-3-ethynyl-2-methoxybenzene . It is in liquid form .


Synthesis Analysis

The synthesis of benzene derivatives like “1-Bromo-3-ethynyl-2-methoxybenzene” typically involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-ethynyl-2-methoxybenzene” is 1S/C9H7BrO/c1-3-7-5-4-6-8 (10)9 (7)11-2/h1,4-6H,2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-Bromo-3-ethynyl-2-methoxybenzene” is a liquid at room temperature . It has a molecular weight of 211.06 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various spectroscopic and chromatographic methods. It can help in the development of analytical techniques for the detection and quantification of similar organic compounds in complex mixtures.

Each of these fields leverages the unique chemical structure of 1-Bromo-3-ethynyl-2-methoxybenzene to explore and develop new applications that contribute to scientific advancement across multiple disciplines. The compound’s reactivity and the presence of functional groups make it a valuable entity in research and industry .

Safety and Hazards

“1-Bromo-3-ethynyl-2-methoxybenzene” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

1-bromo-3-ethynyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIRNPUXXZSSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-ethynyl-2-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-ethynyl-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-ethynyl-2-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-ethynyl-2-methoxybenzene
Reactant of Route 4
1-Bromo-3-ethynyl-2-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-ethynyl-2-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-ethynyl-2-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.